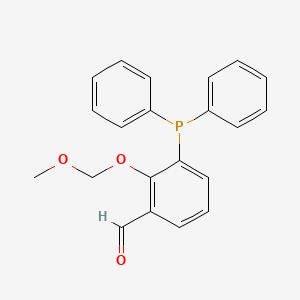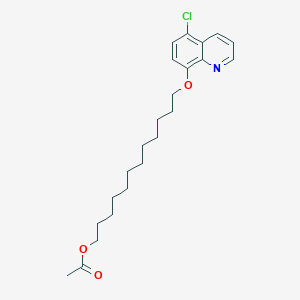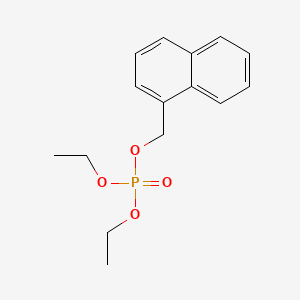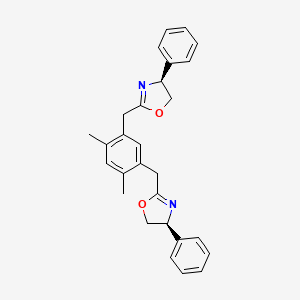
(4S,4'S)-2,2'-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Connecting the Oxazole Rings: The two oxazole rings are connected via a dimethyl-phenylene bridge. This step may involve a Friedel-Crafts alkylation reaction using a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxazole rings, potentially converting them to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce oxazolines.
科学研究应用
Chemistry
In chemistry, (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes could be useful in drug design and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its interactions with biological targets might lead to the development of new drugs for various diseases.
Industry
In the industrial sector, (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrothiazole): Similar structure but with sulfur atoms instead of oxygen in the rings.
(4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydroimidazole): Similar structure but with nitrogen atoms in the rings.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) lies in its specific arrangement of oxazole rings and the dimethyl-phenylene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C28H28N2O2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
(4S)-2-[[2,4-dimethyl-5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H28N2O2/c1-19-13-20(2)24(16-28-30-26(18-32-28)22-11-7-4-8-12-22)14-23(19)15-27-29-25(17-31-27)21-9-5-3-6-10-21/h3-14,25-26H,15-18H2,1-2H3/t25-,26-/m1/s1 |
InChI 键 |
LVCKEQUNKCJZEQ-CLJLJLNGSA-N |
手性 SMILES |
CC1=CC(=C(C=C1CC2=N[C@H](CO2)C3=CC=CC=C3)CC4=N[C@H](CO4)C5=CC=CC=C5)C |
规范 SMILES |
CC1=CC(=C(C=C1CC2=NC(CO2)C3=CC=CC=C3)CC4=NC(CO4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
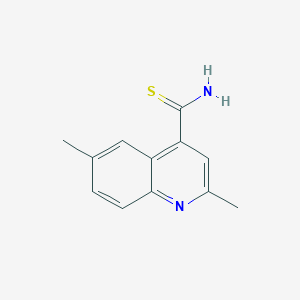
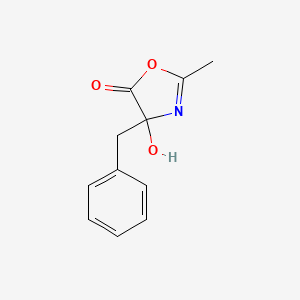
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
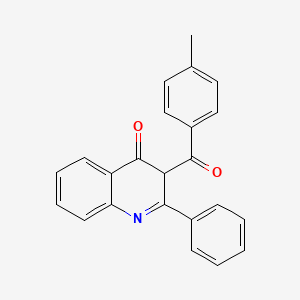
![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)
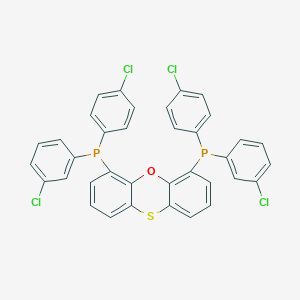

![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
